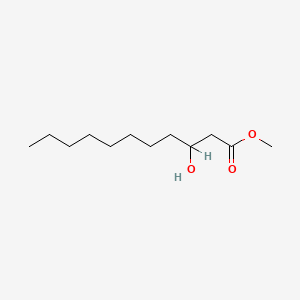

Methyl 3-hydroxyundecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHGFYACOPLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-3-hydroxyundecanoate Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyundecanoate methyl ester is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry and functional groups make it a target of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this compound, focusing on both biocatalytic and asymmetric chemical methods. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the practical application of these methodologies.

Synthetic Strategies

The enantioselective synthesis of (R)-3-hydroxyundecanoate methyl ester can be broadly categorized into two main approaches:

-

Biocatalytic Methods: These strategies leverage enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions. A prominent example is the production and subsequent degradation of polyhydroxyalkanoates (PHAs), which are naturally occurring polyesters synthesized by various bacteria.

-

Asymmetric Chemical Synthesis: This approach typically involves the stereoselective reduction of a prochiral precursor, methyl 3-oxoundecanoate, using chiral catalysts. Asymmetric hydrogenation is a powerful and well-established technique in this domain.

This guide will detail protocols for both a biocatalytic approach using Pseudomonas putida and an asymmetric hydrogenation method.

Biocatalytic Synthesis via Polyhydroxyalkanoate (PHA) Degradation

This method relies on the cultivation of bacteria, such as Pseudomonas putida, which accumulate PHAs as intracellular carbon and energy storage materials. The composition of the resulting PHA can be influenced by the carbon source provided during fermentation. Subsequent acid-catalyzed methanolysis of the extracted polymer yields a mixture of (R)-3-hydroxyalkanoate methyl esters with very high enantiomeric excess.

Experimental Protocol:

1. Cultivation of Pseudomonas putida and PHA Accumulation:

- Prepare a minimal salt medium.

- Inoculate with a culture of Pseudomonas putida.

- Use a suitable carbon source (e.g., fatty acids) to promote the incorporation of medium-chain-length monomers into the PHA.

- Incubate under appropriate conditions of temperature and aeration to allow for cell growth and PHA accumulation.

2. Extraction of PHA:

- Harvest the bacterial cells by centrifugation.

- Lyophilize the cell pellet to obtain the dry cell mass.

- Extract the PHA from the dried cells using a suitable solvent (e.g., chloroform) by stirring for an extended period (e.g., 24 hours) at a slightly elevated temperature (e.g., 37°C).

- Filter the mixture to remove cell debris.

- Precipitate the PHA from the filtrate by the addition of a non-solvent like cold ethanol (B145695) or methanol (B129727).

- Collect the precipitated PHA and dry under vacuum.

3. Acid Methanolysis of PHA:

- Suspend the purified PHA in a solution of methanol containing a strong acid catalyst (e.g., sulfuric acid).

- Reflux the mixture for several hours to effect depolymerization and transesterification.

- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).

- Extract the (R)-3-hydroxyalkanoate methyl esters with an organic solvent.

- Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

- The resulting mixture of methyl esters can be purified by distillation or chromatography.

Quantitative Data:

While data for the specific C11 monomer is not extensively reported as a pure fraction from this method, studies on closely related mixtures from Pseudomonas putida have shown the following:

| Parameter | Value | Reference |

| Overall Yield of Esters | up to 96.6% (w/w) | [1] |

| Enantiomeric Excess (ee) | > 99.9% for the R-form | [1] |

This method consistently produces the (R)-enantiomer with exceptionally high optical purity.[1]

Workflow Diagram:

Caption: Workflow for the biocatalytic synthesis of (R)-3-hydroxyalkanoate methyl esters.

Asymmetric Chemical Synthesis via Hydrogenation

This approach involves the enantioselective reduction of the prochiral β-keto ester, methyl 3-oxoundecanoate. The use of a chiral catalyst, such as a Ruthenium-BINAP complex, facilitates the delivery of hydrogen to one face of the ketone, leading to the preferential formation of the (R)-alcohol.

Experimental Protocol:

1. Synthesis of Methyl 3-oxoundecanoate (Precursor):

- This precursor can be synthesized via various methods, such as the Claisen condensation of methyl acetate (B1210297) with methyl nonanoate.

2. Asymmetric Hydrogenation:

- Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP). Add a degassed solvent, such as methanol.

- Reaction Setup: To this catalyst solution, add the substrate, methyl 3-oxoundecanoate.

- Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques such as TLC or GC.

- Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired (R)-3-hydroxyundecanoate methyl ester.

Quantitative Data:

The following table presents typical data for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, which is applicable to methyl 3-oxoundecanoate.

| Parameter | Typical Value |

| Substrate/Catalyst Ratio | 100:1 to 1000:1 |

| Hydrogen Pressure | 50-100 atm |

| Reaction Time | 12-24 hours |

| Yield | > 90% |

| Enantiomeric Excess (ee) | > 95% |

Signaling Pathway/Logical Relationship Diagram:

References

The Natural Occurrence of Methyl 3-Hydroxyundecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate, a methyl ester of a medium-chain-length (MCL) 3-hydroxyalkanoic acid, is a naturally occurring compound found as a monomeric constituent of polyhydroxyalkanoates (PHAs). These biopolyesters are synthesized by a wide variety of bacteria as intracellular carbon and energy storage materials. The incorporation of monomers like 3-hydroxyundecanoate into the PHA polymer chain significantly influences its physical and mechanical properties, making these bioplastics versatile for various applications, including in the biomedical field. This technical guide provides an in-depth overview of the natural occurrence of this compound in bacteria, focusing on the producing organisms, biosynthetic pathways, and methods for its quantification.

Data Presentation: Quantitative Occurrence of 3-Hydroxyundecanoate in Bacterial PHAs

The presence and relative abundance of 3-hydroxyundecanoate (3HUD) as a PHA monomer can vary depending on the bacterial species, the carbon source provided for growth, and the genetic background of the organism. The following table summarizes quantitative data on the molar percentage of 3-hydroxyundecanoate found in the PHAs produced by different bacteria under specific conditions.

| Bacterial Strain | Carbon Source | 3-Hydroxyundecanoate (mol%) in PHA | Reference |

| Pseudomonas flava HBE06 | Various Substrates | Present | [1] |

| Pseudomonas putida KT2442 | Dodecanoate | - (Produces other MCL-PHA monomers) | [2] |

| Pseudomonas chlororaphis HT66 | Not Specified | - (Focus on 3-hydroxydodecanoate) | [3] |

| Pseudomonas putida LS46 | Various Fatty Acids | - (Produces various MCL-PHA monomers) | [4] |

Note: Specific quantitative data for 3-hydroxyundecanoate is often reported as part of a mixture of MCL-PHA monomers. The table will be updated as more specific data becomes available.

Biosynthetic Pathways for 3-Hydroxyundecanoate Production

The biosynthesis of MCL-PHAs, including those containing 3-hydroxyundecanoate, is primarily linked to two key metabolic routes in bacteria like Pseudomonas species: de novo fatty acid synthesis and the β-oxidation of fatty acids .

De Novo Fatty Acid Synthesis Pathway

In this pathway, precursors from central carbon metabolism, such as acetyl-CoA, are used to build fatty acid chains. Intermediates of this pathway, specifically (R)-3-hydroxyacyl-ACPs, can be converted to (R)-3-hydroxyacyl-CoAs, which then serve as monomers for PHA synthase. When this pathway is the primary route for PHA synthesis, it typically results in a specific ratio of different MCL-PHA monomers. For instance, in Pseudomonas flava HBE06, a molar ratio of 3-hydroxydecanoate (B1257068) (C10) to 3-hydroxyoctanoate (B1259324) (C8) greater than 2 is indicative of the de novo fatty acid synthesis pathway being dominant[1].

β-Oxidation Pathway

When bacteria are grown on fatty acids as the carbon source, the β-oxidation pathway is activated to break down these fatty acids for energy production. Intermediates of this pathway, such as (S)-3-hydroxyacyl-CoAs, can be isomerized to their (R)-epimers, which are then incorporated into the PHA polymer. The monomer composition of the resulting PHA often reflects the chain length of the fatty acid substrate. For example, when grown on undecanoic acid, bacteria can produce 3-hydroxyundecanoate monomers via this pathway. A molar ratio of C10/C8 of less than 1 in the produced PHA by Pseudomonas flava HBE06 suggests that β-oxidation is the primary synthesis route[1].

Experimental Protocols

The identification and quantification of this compound from bacterial biomass typically involve the extraction of the PHA polymer, followed by its depolymerization into constituent methyl esters and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis of PHA Monomers

This protocol outlines the general steps for the analysis of PHA monomer composition, including 3-hydroxyundecanoate.

1. Biomass Preparation:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lyophilize (freeze-dry) the cell pellet to obtain a constant dry cell weight.

2. Methanolysis of PHA:

-

Accurately weigh a known amount of lyophilized cells (e.g., 10-20 mg) into a screw-capped glass tube.

-

Add a solution of acidic methanol (B129727). A common reagent is 15% (v/v) sulfuric acid in methanol[5]. Boron trifluoride in methanol (10% v/v) can also be used for quantitative methanolysis of MCL-PHAs[6].

-

Add an equal volume of chloroform.

-

Add an internal standard (e.g., methyl benzoate (B1203000) or a fatty acid methyl ester with an odd number of carbons not expected in the sample) for quantification.

-

Tightly cap the tube and heat at 100°C for a specified duration (e.g., 140 minutes to several hours) to depolymerize the PHA into its constituent 3-hydroxyalkanoic acid methyl esters[5][7].

3. Extraction of Methyl Esters:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to the tube and vortex vigorously to induce phase separation.

-

Centrifuge the tube to clearly separate the organic (chloroform) and aqueous phases.

-

Carefully transfer the lower organic phase, containing the methyl esters, to a new vial for GC-MS analysis.

4. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the organic phase into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A suitable mass-to-charge ratio (m/z) range to detect the expected fragments of 3-hydroxyalkanoate methyl esters (e.g., m/z 45-600)[5].

-

5. Data Analysis:

-

Qualitative Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard or by interpreting its characteristic fragmentation pattern. A key fragment ion for 3-hydroxyalkanoate methyl esters is often observed at m/z 103.

-

Quantitative Analysis: Determine the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Conclusion

This compound is a naturally occurring component of MCL-PHAs synthesized by various bacteria, with its production being intricately linked to the organism's carbon metabolism. The ability to precisely quantify its presence is crucial for understanding bacterial physiology and for tailoring the properties of PHA bioplastics for specific applications. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the fields of microbiology, biotechnology, and drug development to investigate and harness the potential of this and other PHA monomers. Further research into the genetic regulation of PHA biosynthesis will undoubtedly open new avenues for the customized production of these versatile biopolymers.

References

- 1. Biosynthesis pathway related production of medium chain length polyhydroxyalkanoates | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 2. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Characterization of Medium-Chain-Length Polyhydroxyalkanoate with an Enriched 3-Hydroxydodecanoate Monomer from a Pseudomonas chlororaphis Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Physical Properties of Polyhydroxyalkanoate Polymers with Different Monomer Compositions by Recombinant Pseudomonas putida LS46 Expressing a Novel PHA SYNTHASE (PhaC116) Enzyme [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

The Biological Versatility of 3-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological activities of 3-hydroxy fatty acid methyl esters (3-OH FAMEs), tailored for researchers, scientists, and professionals in drug development. This document synthesizes current scientific findings on the antimicrobial, anti-inflammatory, and apoptotic induction properties of these molecules, offering a foundation for future research and therapeutic innovation.

Executive Summary

3-Hydroxy fatty acid methyl esters are a class of lipid molecules demonstrating a significant range of biological activities with potential therapeutic applications. This guide details their mechanisms of action, focusing on their roles as signaling molecules that modulate key cellular pathways. Notably, 3-OH FAMEs exhibit promising antimicrobial effects against a spectrum of pathogens, display potent anti-inflammatory properties through the modulation of critical inflammatory pathways, and can induce apoptosis in cancer cell lines. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation into the therapeutic potential of 3-OH FAMEs.

Antimicrobial Activity

3-Hydroxy fatty acids, the parent compounds of 3-OH FAMEs, have established antifungal properties. While specific data for the methyl esters is emerging, the activity of the free acids provides a strong indication of their potential.

Quantitative Antimicrobial Data

Racemic mixtures of saturated 3-hydroxy fatty acids have demonstrated significant antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) typically ranging from 10 to 100 µg/mL.[1][2]

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Racemic 3-hydroxydecanoic acid | Various molds and yeasts | 10 - 100 | [1] |

| Racemic 3-hydroxydodecanoic acid | Various molds and yeasts | 10 - 100 | [1] |

| Racemic 3-hydroxytetradecanoic acid | Various molds and yeasts | 10 - 100 | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Hydroxy Fatty Acids against various fungal species.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 3-OH FAMEs can be determined using a broth microdilution method.

Objective: To determine the lowest concentration of a 3-OH FAME that inhibits the visible growth of a microorganism.

Materials:

-

Test 3-OH FAME compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare serial twofold dilutions of the 3-OH FAME in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Anti-inflammatory Activity

3-OH FAMEs and related fatty acid derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of fatty acids are often mediated through the activation of G-protein coupled receptors, such as GPR120, and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Activation of these receptors can lead to the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition results in a downstream reduction of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

While specific IC50 values for a broad range of 3-OH FAMEs are not extensively documented, data from structurally similar compounds provide valuable insights. For instance, (S)-coriolic acid methyl ester has been shown to inhibit nitric oxide production with an IC50 value of 5.22 µM.[4] Furthermore, synthetic agonists for GPR120, a key receptor for fatty acids, exhibit potent activity with EC50 values in the nanomolar to low micromolar range.[5][6]

| Compound/Extract | Assay | IC50/EC50 | Reference |

| (S)-coriolic acid methyl ester | NO Production Inhibition | 5.22 µM | [4] |

| GPR120 Agonist 3 | GPR120 Activation | logEC50 = 7.62 (~24 nM) | [5] |

| Merck GPR120 Agonist | GPR120 Activation | ~0.35 µM | [6] |

| n-hexane extract of Salsola villosa | COX-2 Inhibition | 4.6 µg/mL | [7] |

Table 2: Anti-inflammatory Activity of Fatty Acid Derivatives and Related Compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of 3-OH FAMEs on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To measure the inhibition of pro-inflammatory markers (e.g., nitric oxide, cytokines) by 3-OH FAMEs in activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

3-OH FAME test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the 3-OH FAME for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Assay: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

Induction of Apoptosis

Certain fatty acids and their derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role for 3-OH FAMEs in oncology research.

Mechanism of Action: Apoptotic Signaling Pathways

The induction of apoptosis by fatty acids can occur through various mechanisms, including the inhibition of fatty acid synthesis, which leads to the depletion of essential lipids for cancer cell survival. This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[8]

Quantitative Data on Apoptosis Induction

A saturated branched-chain fatty acid, 13-methyltetradecanoic acid (13-MTD), has been shown to induce cell death in various human cancer cell lines with ID50 values ranging from 10 to 25 µg/mL.[9] This suggests that other modified fatty acids, such as 3-OH FAMEs, may possess similar pro-apoptotic activities.

| Compound | Cell Line | ID50 (µg/mL) | Reference |

| 13-methyltetradecanoic acid | K-562, MCF7, DU 145, etc. | 10 - 25 | [9] |

Table 3: Apoptotic Activity of a Branched-Chain Fatty Acid.

Experimental Protocol: Assessment of Apoptosis

Apoptosis induction by 3-OH FAMEs in cancer cells can be evaluated by measuring caspase-3 activity and PARP cleavage.

Objective: To determine if a 3-OH FAME induces apoptosis in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)

-

Appropriate cell culture medium

-

3-OH FAME test compound

-

Caspase-3 activity assay kit

-

Antibodies for Western blotting (cleaved PARP, total PARP, β-actin)

Procedure:

-

Cell Treatment: Treat cancer cells with various concentrations of the 3-OH FAME for a specified time (e.g., 24-48 hours).

-

Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Extract total protein from the treated cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved PARP and total PARP. Use β-actin as a loading control.

-

Detect the protein bands using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the increase in caspase-3 activity and the ratio of cleaved to total PARP to assess the level of apoptosis.

Biosurfactant Properties

Lipopeptides containing 3-hydroxy fatty acids are known to have excellent biosurfactant activity. The specific activity is dependent on the fatty acid composition.[10][11]

Quantitative Biosurfactant Data

The critical micelle concentration (CMC) is a key parameter for evaluating biosurfactant activity. For 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAA), a type of biosurfactant, the CMC has been reported to be 0.15 ± 0.05 mg/ml.[12]

| Biosurfactant Type | CMC (mg/mL) | Reference |

| 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAA) | 0.15 ± 0.05 | [12] |

Table 4: Critical Micelle Concentration of a 3-Hydroxy Fatty Acid-Containing Biosurfactant.

Experimental Protocol: Quantification of Biosurfactant Activity

A colorimetric assay using the dye Victoria Pure Blue BO (VPBO) can be used for the rapid quantification of biosurfactants.[12]

Objective: To quantify the amount of biosurfactant produced in a culture supernatant.

Materials:

-

Microbial culture supernatant containing the biosurfactant

-

Victoria Pure Blue BO (VPBO) dye solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Sample Preparation: Centrifuge the microbial culture to obtain the cell-free supernatant.

-

Assay: In a 96-well plate, mix the supernatant with the VPBO dye solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 610 nm).

-

Quantification: Determine the biosurfactant concentration by comparing the absorbance to a standard curve prepared with a known concentration of a purified biosurfactant.[12]

Synthesis of 3-Hydroxy Fatty Acid Methyl Esters

The synthesis of 3-hydroxy fatty acid methyl esters can be achieved through various chemical routes. One common method involves the depolymerization of polyhydroxyalkanoates (PHAs) by transesterification.[13]

Experimental Protocol: Synthesis of Methyl (R)-3-hydroxybutanoate

Objective: To synthesize methyl (R)-3-hydroxybutanoate from poly((R)-3-hydroxybutyrate) (PHB).

Materials:

-

Poly((R)-3-hydroxybutyrate) (PHB)

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

Dissolution: Dissolve PHB in 1,2-dichloroethane by heating.

-

Catalysis: Add p-toluenesulfonic acid monohydrate to the solution and heat.

-

Transesterification: Slowly add methanol to the boiling solution and reflux for an extended period (e.g., 48 hours).

-

Workup: Cool the reaction mixture, add water, and heat to hydrolyze any remaining oligomers.

-

Extraction and Purification: Separate the organic layer, dry it, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.[13]

Conclusion

3-Hydroxy fatty acid methyl esters represent a promising class of bioactive molecules with diverse therapeutic potential. Their demonstrated antimicrobial, anti-inflammatory, and pro-apoptotic activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of these compounds. Future studies should focus on elucidating the structure-activity relationships of a wider range of 3-OH FAMEs and evaluating their efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Importance of 3-hydroxy fatty acid composition of lipopeptides for biosurfactant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants [frontiersin.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-hydroxyundecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-hydroxyundecanoate. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties

This compound is an esterified fatty acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably estimated based on data from closely related homologs and predictive models. The key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (C12) | Methyl 3-hydroxydecanoate (B1257068) (C10) | Methyl 3-hydroxydodecanoate (C13) |

| Molecular Formula | C₁₂H₂₄O₃[1] | C₁₁H₂₂O₃[2][3] | C₁₃H₂₆O₃[4] |

| Molecular Weight | 216.32 g/mol [1] | 202.29 g/mol [2][3] | 230.34 g/mol [4] |

| Boiling Point | Estimated: ~300-320 °C (at 760 mmHg) | 294.7 ± 13.0 °C (Predicted)[2] | No data available |

| Melting Point | No data available | No data available | No data available |

| Density | Estimated: ~0.94-0.96 g/cm³ | 0.956 ± 0.06 g/cm³ (Predicted)[2] | No data available |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), methanol)[2][5] | Soluble in chloroform and methanol (B129727) (slightly)[2] | No data available |

| Appearance | Colorless to pale yellow oil (Expected) | Colorless oil[2] | No data available |

| CAS Number | 24724-07-0[1] | 62675-82-5[2][3] | 72864-23-4[4] |

Note: Estimated values for this compound are based on trends observed in homologous fatty acid methyl esters.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

A common method for the synthesis of hydroxy fatty acid methyl esters is through the biocatalytic hydroxylation of a fatty acid followed by esterification, or through chemical synthesis from a suitable precursor.

Protocol: Chemical Synthesis [6][7]

-

Reaction Setup: A solution of undecanoic acid in a suitable organic solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Alpha-Bromination: The solution is treated with a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide). The mixture is heated to reflux to facilitate the alpha-bromination of the carboxylic acid.

-

Hydrolysis: The resulting alpha-bromo undecanoic acid is then hydrolyzed to the corresponding alpha-hydroxy acid using an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification.

-

Esterification: The 3-hydroxyundecanoic acid is esterified to its methyl ester by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Purification: The crude this compound is purified by liquid-liquid extraction and column chromatography on silica (B1680970) gel.

GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.[8][9][10]

Protocol: GC-MS Analysis [8][9]

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS System: An Agilent 7890A GC system coupled to a 5975C mass selective detector (or equivalent) can be used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for confirmation of the structure. The fragmentation pattern is analyzed to identify characteristic ions of the 3-hydroxy fatty acid methyl ester.

NMR spectroscopy is used to elucidate the detailed molecular structure of the compound.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer: A Bruker Avance 400 MHz spectrometer (or equivalent) is used.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to assign the protons to the molecular structure. Expected signals include those for the methyl ester protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the alkyl chain.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the carbon skeleton, including the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While various fatty acid methyl esters have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, dedicated studies on this compound are lacking.[10][11] Further research is required to elucidate its potential biological roles and mechanisms of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

- 1. Methyl 11-hydroxyundecanoate | C12H24O3 | CID 525065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]

- 3. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxydodecanoate [webbook.nist.gov]

- 5. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 3-Hydroxyundecanoate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxyundecanoate, a methyl ester of a medium-chain length (mcl) 3-hydroxy fatty acid, stands at the crossroads of microbial carbon storage, energy metabolism, and potentially, intercellular communication. This technical guide provides an in-depth exploration of the metabolic pathways governing the synthesis and degradation of its polymer precursor, polyhydroxyalkanoates (PHAs), and delves into the emerging, yet largely unexplored, role of its methylated form. While 3-hydroxyundecanoate is an established monomeric unit of mcl-PHAs—bacterial bioplastics with significant industrial and biomedical potential—the biological significance of this compound is a subject of ongoing investigation. This document summarizes the current understanding of its metabolic context, details the experimental protocols for its study, and presents hypothetical signaling roles based on analogous microbial systems, offering a comprehensive resource for researchers in microbiology, biotechnology, and drug development.

Introduction: The Metabolic Context of 3-Hydroxyundecanoate

Microorganisms have evolved sophisticated mechanisms to survive fluctuating nutrient availability. Among the most crucial are systems for carbon and energy storage. Polyhydroxyalkanoates (PHAs) are a diverse class of biodegradable polyesters synthesized by a wide array of bacteria as intracellular granules.[1][2] These biopolymers serve a similar function to glycogen (B147801) or starch in other organisms, providing a reserve of carbon and reducing equivalents that can be mobilized during periods of starvation.

PHAs are classified based on the carbon chain length of their constituent (R)-3-hydroxyalkanoate monomers:

-

Short-chain-length (scl-PHAs): 3 to 5 carbon atoms

-

Medium-chain-length (mcl-PHAs): 6 to 14 carbon atoms[3]

-

Long-chain-length (lcl-PHAs): 15 or more carbon atoms

3-Hydroxyundecanoate, with its 11-carbon backbone, is a monomeric component of mcl-PHAs, which are primarily produced by fluorescent pseudomonads such as Pseudomonas putida.[1][4] The methyl ester derivative, this compound, is most commonly identified as a product of the analytical technique of gas chromatography-mass spectrometry (GC-MS) following methanolysis of the PHA polymer.[3][5] However, the natural occurrence and potential biological activity of this methylated form are areas of growing interest, particularly in the context of microbial communication.

Biosynthesis and Degradation: The PHA Cycle

The metabolism of 3-hydroxyundecanoate is intrinsically linked to the dynamic synthesis and degradation of mcl-PHAs, a process often referred to as the PHA cycle. This cycle allows bacteria to efficiently manage carbon flux in response to environmental cues.

Biosynthesis of mcl-PHAs

The primary pathway for the incorporation of 3-hydroxyundecanoate into PHA involves the diversion of intermediates from the fatty acid β-oxidation cycle.

The key enzymes in this pathway are:

-

(R)-specific Enoyl-CoA Hydratase (PhaJ): This enzyme converts enoyl-CoA, an intermediate of the β-oxidation pathway, into the (R)-enantiomer of 3-hydroxyacyl-CoA. This is a critical step as the β-oxidation cycle typically produces the (S)-enantiomer.

-

PHA Synthase (PhaC): This polymerase is the central enzyme in PHA synthesis, catalyzing the polymerization of (R)-3-hydroxyacyl-CoA monomers into the mcl-PHA polymer chain.[1]

Degradation of mcl-PHAs

When carbon sources become limited, stored mcl-PHAs are mobilized to provide the cell with energy and carbon.

The primary enzyme responsible for PHA mobilization is:

-

PHA Depolymerase (PhaZ): This intracellular hydrolase breaks the ester bonds of the PHA polymer, releasing the constituent (R)-3-hydroxyalkanoate monomers, including (R)-3-hydroxyundecanoate.[2] These monomers are then activated to their CoA thioesters and can re-enter the β-oxidation pathway to yield acetyl-CoA, which feeds into the TCA cycle for energy production.

The Role of this compound: An Emerging Picture

While the role of 3-hydroxyundecanoate as a PHA monomer is well-established, the specific function of its methyl ester is less clear. The presence of this compound in analytical samples is a direct result of the methanolysis process used to break down the PHA polymer for GC-MS analysis.[1] However, this does not preclude its existence in vivo.

Hypothetical Role as a Signaling Molecule

There is growing evidence that bacteria use fatty acid-derived molecules for intercellular communication. A compelling parallel is found in Ralstonia solanacearum, which uses methyl 3-hydroxypalmitate (B1262271) as a quorum sensing (QS) signal to regulate virulence. This suggests that this compound could potentially function as a similar signaling molecule in mcl-PHA-producing bacteria like Pseudomonas putida.

Such a signaling pathway might involve:

-

Enzymatic Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase could catalyze the methylation of 3-hydroxyundecanoate.

-

Secretion and Detection: The more volatile and membrane-permeable methyl ester could be released from the cell and detected by neighboring bacteria through specific receptors.

-

Signal Transduction: Binding of the signal would trigger a downstream signaling cascade, leading to changes in gene expression, potentially influencing biofilm formation, virulence, or secondary metabolite production.

Role as a Volatile Organic Compound (VOC)

Methyl esters of fatty acids are generally more volatile than their corresponding carboxylic acids. As such, this compound could be part of the complex mixture of microbial volatile organic compounds (MVOCs) that mediate inter- and intra-kingdom interactions. These volatile signals can influence the behavior of other bacteria and fungi in the surrounding environment.

Quantitative Data

Currently, there is a lack of specific quantitative data on the in vivo concentrations of this compound. The majority of quantitative studies focus on the monomer composition of the PHA polymer. The table below summarizes typical monomer compositions of mcl-PHA from Pseudomonas putida grown on different carbon sources, as determined by GC-MS analysis of their methyl esters.

| Carbon Source | 3-Hydroxyhexanoate (mol%) | 3-Hydroxyoctanoate (mol%) | 3-Hydroxydecanoate (mol%) | 3-Hydroxydodecanoate (mol%) | 3-Hydroxytetradecanoate (mol%) | Reference |

| Octanoate (B1194180) | 13 | 75 | 11 | 1 | 0 | [4] |

| Nonanoate | 2 | 14 | 24 | 2 | 0 | [4] |

| Decanoate | 0 | 5 | 88 | 7 | 0 | [5] |

| Dodecanoate | 0 | 1 | 15 | 84 | 0 | [5] |

Table 1: Monomer composition of mcl-PHA in Pseudomonas putida KT2442 grown on various fatty acids. The composition is determined by GC-MS analysis of the fatty acid methyl esters after methanolysis of the polymer.

Experimental Protocols

The study of this compound and its metabolic context relies on a combination of microbiological, biochemical, and analytical techniques.

Quantification of mcl-PHA Monomers by GC-MS

This protocol describes the standard method for analyzing the monomeric composition of mcl-PHAs, which involves the conversion of the hydroxyalkanoates to their methyl esters.

Protocol: Methanolysis and GC-MS Analysis of mcl-PHA [1][3]

-

Cell Culture and Harvesting:

-

Cultivate the PHA-producing bacterial strain (e.g., Pseudomonas putida) under conditions that promote mcl-PHA accumulation (e.g., nitrogen limitation with an excess of a suitable carbon source like octanoate or nonanoate).

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Wash the cell pellet with distilled water and lyophilize to obtain the dry cell weight.

-

-

Methanolysis:

-

Accurately weigh 10-20 mg of lyophilized cells into a screw-capped glass tube.

-

Add 2 mL of chloroform and 2 mL of a solution of 15% (v/v) sulfuric acid in methanol.

-

Seal the tube tightly and heat at 100°C for 140 minutes in a heating block or oven. This process simultaneously extracts the PHA and converts the 3-hydroxyalkanoates into their methyl esters.

-

-

Phase Separation and Extraction:

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and vortex vigorously for 1 minute to induce phase separation.

-

Centrifuge briefly (e.g., 2,000 x g for 5 minutes) to clarify the layers.

-

Carefully transfer the lower organic (chloroform) phase, which contains the methyl 3-hydroxyalkanoates, to a clean GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program that allows for the separation of the different methyl esters (e.g., initial temperature of 80°C, hold for 2 min, then ramp at 8°C/min to 250°C).

-

The mass spectrometer is operated in scan mode to acquire mass spectra for peak identification.

-

Identify this compound by its characteristic retention time and mass spectrum, which will include a prominent ion at m/z 103, corresponding to the cleavage between C3 and C4.

-

-

Quantification:

-

Quantify the amount of each monomer by comparing the peak area to a calibration curve generated using standards of known concentration. An internal standard (e.g., methyl heptadecanoate) should be added before methanolysis to correct for variations in extraction efficiency and injection volume.

-

Implications for Drug Development

The metabolic pathways associated with mcl-PHAs present potential targets for antimicrobial drug development.

-

Inhibition of PHA Synthesis: Targeting the PHA synthase (PhaC) could disrupt the ability of pathogenic bacteria to store carbon and energy, potentially reducing their long-term survival and virulence, especially in chronic infections where nutrient availability may be limited.

-

Exploiting Signaling Pathways: If this compound or other related molecules are confirmed as quorum sensing signals, this opens up possibilities for quorum quenching strategies. Developing molecules that antagonize the signal receptor or inhibit the methyltransferase responsible for signal synthesis could disrupt bacterial communication and attenuate virulence.

Future Directions

The study of this compound and its role in microbial metabolism is an exciting and evolving field. Key areas for future research include:

-

In Vivo Detection: Development of analytical methods to detect and quantify this compound directly from bacterial cultures without derivatization, to confirm its natural occurrence.

-

Identification of Methyltransferases: Screening for and characterization of enzymes capable of methylating 3-hydroxyalkanoates. This would provide strong evidence for its biological synthesis.

-

Biological Activity Assays: Testing the effect of synthetic this compound on bacterial phenotypes such as gene expression, biofilm formation, and virulence in mcl-PHA-producing bacteria.

-

Receptor Identification: If a signaling role is established, identifying the cognate receptor for this compound will be crucial for understanding the signal transduction pathway.

Conclusion

This compound is intrinsically linked to the central carbon storage and energy metabolism of a range of bacteria through its role as a constituent of mcl-PHAs. While its identity is firmly established as an analytical derivative of the PHA polymer, its potential existence and function as an independent biological molecule, possibly as a volatile signal or a quorum sensing molecule, represents a compelling frontier in microbiology. The technical framework provided in this guide offers a foundation for researchers to further explore the multifaceted roles of this molecule, with potential implications for both industrial biotechnology and the development of novel antimicrobial strategies.

References

Spectroscopic and Synthetic Profile of Methyl 3-hydroxyundecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate is a fatty acid methyl ester with potential applications in various fields, including as a biofuel component, a precursor in the synthesis of bioactive molecules, and a building block in polymer chemistry. A thorough understanding of its spectroscopic properties and synthetic pathways is crucial for its effective utilization. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside a generalized experimental protocol for its synthesis and characterization.

Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following tables include a combination of data from close structural homologs and predicted values based on the compound's structure. These data provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~4.00 | m | 1H | -CH(OH)- |

| ~2.45 | d | 2H | -CH₂-C=O |

| ~1.20-1.60 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester) |

| ~68 | -CH(OH)- |

| ~52 | -OCH₃ |

| ~41 | -CH₂-C=O |

| ~36 | -CH₂-CH(OH)- |

| ~32 | -CH₂- (Alkyl Chain) |

| ~29 | -CH₂- (Alkyl Chain) |

| ~25 | -CH₂- (Alkyl Chain) |

| ~23 | -CH₂- (Alkyl Chain) |

| ~14 | -CH₃ (Terminal) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a 3-hydroxy fatty acid methyl ester. The molecular ion peak [M]⁺ would be at m/z 216.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI) for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 216 | Low | [M]⁺ |

| 185 | Moderate | [M - OCH₃]⁺ |

| 184 | Moderate | [M - H₂O]⁺ |

| 103 | High | [CH(OH)CH₂COOCH₃]⁺ (McLafferty +1) |

| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

Note: The fragmentation pattern is predicted based on the known behavior of similar long-chain methyl esters and hydroxy esters.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Broad, Medium | O-H Stretch (Alcohol) |

| 2955, 2855 | Strong | C-H Stretch (Alkyl) |

| 1740 | Strong | C=O Stretch (Ester) |

| 1465 | Medium | C-H Bend (CH₂) |

| 1375 | Medium | C-H Bend (CH₃) |

| 1170 | Strong | C-O Stretch (Ester) |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis via Reformatsky Reaction

This protocol describes a common method for the synthesis of β-hydroxy esters.

Materials:

-

Methyl bromoacetate (B1195939)

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Activate zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and then ether, and drying under vacuum.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

To the flask, add the activated zinc dust and a crystal of iodine in anhydrous THF.

-

A solution of nonanal and methyl bromoacetate in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction.

-

After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Mass Spectrometer with GC-MS capability

-

FT-IR Spectrometer

Sample Preparation:

-

NMR: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

GC-MS: Prepare a dilute solution of the product in a suitable volatile solvent like dichloromethane (B109758) or hexane.

-

IR: A thin film of the neat liquid product can be analyzed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

¹H and ¹³C NMR: Acquire standard 1D spectra. 2D correlation spectra (e.g., COSY, HSQC) can be run for more detailed structural elucidation.

-

GC-MS: Inject the sample into the GC-MS system. The gas chromatogram will indicate the purity, and the mass spectrometer will provide the fragmentation pattern for the eluted peak corresponding to the product.

-

IR: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Polyhydroxyalkanoate (PHA) Monomers

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of polyhydroxyalkanoate (PHA) monomers. It includes a historical perspective, detailed experimental protocols for extraction and analysis, a summary of quantitative data, and visualizations of key processes to support researchers in the field of biopolymers.

Introduction to Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates are a class of biodegradable polyesters synthesized and accumulated as intracellular carbon and energy storage granules by a wide variety of microorganisms.[1] These biopolymers have garnered significant interest as sustainable alternatives to conventional petroleum-based plastics due to their biocompatibility, biodegradability, and versatile material properties.[2] The properties of a PHA polymer are dictated by the composition of its monomeric units. Over 150 different PHA monomers have been identified, which are generally classified by the number of carbon atoms they contain.[1]

-

Short-Chain-Length (scl) PHAs: Composed of monomers with 3 to 5 carbon atoms, such as 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV).[3]

-

Medium-Chain-Length (mcl) PHAs: Composed of monomers with 6 to 14 carbon atoms, such as 3-hydroxyhexanoate (B1247844) (3HHx) and 3-hydroxyoctanoate (B1259324) (3HO).[3]

The ability to analyze and isolate these monomers is critical for characterizing novel PHAs, understanding microbial metabolic pathways, and tailoring polymer properties for specific applications in medicine, agriculture, and packaging.

Historical Discovery

The journey of PHAs began in the early 20th century. While the first microscopic observations of intracellular inclusions that were likely PHAs were reported by Beijerinck in 1888, the definitive discovery and characterization came decades later.[4][5]

The foundational discovery is credited to French researcher Maurice Lemoigne , who, in 1926, first isolated and identified poly(3-hydroxybutyrate) (PHB) from the bacterium Bacillus megaterium.[1][6][7] Lemoigne characterized this lipid-like material as a polyester (B1180765) of 3-hydroxybutyric acid.[4] However, the significance of this discovery was largely overlooked for several decades due to the abundance and low cost of petroleum.[6][7] It was not until the petroleum crisis of the mid-1970s that interest in bio-based alternatives surged, bringing renewed attention to Lemoigne's work and catalyzing further research into PHAs.[8][9]

Isolation and Extraction of PHA Polymers from Microbial Biomass

The first critical step before monomer analysis is the efficient extraction of the PHA polymer from the cellular biomass. The primary goal is to lyse the cells and separate the intracellular PHA granules from the non-PHA cellular mass (NPCM), which includes proteins, lipids, nucleic acids, and cell wall components.[2][10] The choice of method depends on the bacterial strain, the desired polymer purity, cost, and environmental considerations.

Experimental Protocol: Solvent Extraction

Solvent extraction is a widely adopted and effective method for obtaining high-purity PHA.[11] It involves solubilizing the PHA polymer while leaving the NPCM as a solid residue.

Methodology:

-

Cell Harvesting: Centrifuge the microbial culture (e.g., at 8,000-10,000 x g for 15 minutes) to pellet the cells. Wash the pellet with distilled water and lyophilize (freeze-dry) to obtain the dry cell weight.[10][12]

-

Extraction:

-

Suspend the dried biomass in a suitable solvent (e.g., chloroform, dimethyl carbonate). The ratio of solvent to biomass can range from 10:1 to 20:1 (v/w).

-

Heat the suspension under reflux for several hours (e.g., 2-4 hours at the solvent's boiling point) with continuous stirring to dissolve the PHA.[13]

-

-

Separation of NPCM: Filter the hot solution through a paper or glass-fiber filter to remove the insoluble cell debris.

-

PHA Precipitation:

-

Reduce the volume of the PHA-rich filtrate by evaporation.

-

Add a non-solvent (e.g., cold methanol (B129727) or ethanol) to the concentrated solution, typically in a 10:1 ratio (non-solvent:solution), to precipitate the PHA granules.[13][14]

-

-

Purification and Drying:

-

Collect the precipitated PHA by filtration or centrifugation.

-

Wash the purified PHA with the non-solvent to remove any remaining impurities.

-

Dry the final product in a vacuum oven until a constant weight is achieved.[13]

-

Experimental Protocol: Chemical Digestion of Non-PHA Cell Mass (NPCM)

This approach uses chemical agents to solubilize and remove the NPCM, leaving the PHA granules intact as a solid residue.

Methodology using Sodium Hydroxide (NaOH):

-

Cell Harvesting: Harvest and wash the cell biomass as described in section 3.1. Lyophilization is optional but can improve efficiency.[2]

-

Alkaline Digestion:

-

Suspend the cell biomass in a dilute NaOH solution (e.g., 0.1 M to 0.3 M).

-

Incubate the suspension at a controlled temperature (e.g., 30°C to 60°C) for a duration ranging from 1 to 5 hours with gentle agitation.[2] This treatment saponifies lipids and hydrolyzes proteins in the cell wall.

-

-

PHA Recovery: Centrifuge the mixture to collect the solid PHA granules.

-

Washing and Purification:

-

Wash the PHA pellet multiple times with distilled water until the supernatant is clear and has a neutral pH.

-

Further washes with solvents like acetone (B3395972) or ethanol (B145695) can be performed to remove residual lipids.[12]

-

-

Drying: Dry the purified PHA granules in a vacuum oven.

Analysis and Quantification of PHA Monomers

Once the polymer is extracted, it must be depolymerized into its constituent monomers for qualitative and quantitative analysis. Chromatographic techniques are the gold standard for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most reliable and widely used method for both identifying and quantifying PHA monomers.[3][15] The protocol involves the chemical derivatization of monomers into volatile esters.

Methodology (via Acidic Methanolysis):

-

Sample Preparation: Place a known amount of dried PHA polymer or PHA-containing biomass (approx. 5-10 mg) into a screw-capped glass tube.

-

Methanolysis Reaction:

-

Add 2 mL of a methanolysis solution consisting of 15% (v/v) sulfuric acid in methanol and 2 mL of chloroform.[16]

-

Add an internal standard (e.g., methyl benzoate) for accurate quantification.

-

Seal the tube tightly and heat at 100°C for 140 minutes. This reaction cleaves the polymer's ester bonds and simultaneously forms methyl esters of the PHA monomers (3-hydroxyalkanoate methyl esters).[13][16]

-

-

Phase Separation: After cooling the tube to room temperature, add 1 mL of distilled water and vortex vigorously. Centrifuge briefly to separate the aqueous and organic phases.

-

Sample Extraction: Carefully collect the lower organic (chloroform) phase, which contains the monomer methyl esters, using a glass pipette.

-

GC-MS Analysis:

-

Inject 1 µL of the organic phase into the GC-MS system.

-

Typical GC Conditions: Use a capillary column (e.g., DB-5ms). A suitable temperature program might be: initial temperature of 80°C, hold for 2 min, ramp to 140°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.

-

MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 45-600) for qualitative identification by comparing mass spectra to libraries. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.[16]

-

-

Data Analysis: Identify monomers based on their retention times and mass fragmentation patterns. Quantify the amount of each monomer by comparing its peak area to that of the internal standard and using a calibration curve generated from pure standards.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC provides a rapid and cost-effective method for quantifying PHA monomers, particularly for routine analysis of known copolymers like P(3HB-co-3HV).[3][17]

Methodology (via Acid Hydrolysis):

-

Sample Preparation: Place a known amount of dried PHA (5-10 mg) into a glass tube.

-

Hydrolysis:

-

Add concentrated sulfuric acid (e.g., 2 mL of 98% H₂SO₄).

-

Heat the sample at 105°C for 1 hour. This process hydrolyzes the polymer and converts 3HB and 3HV monomers into crotonic acid and 2-pentenoic acid, respectively.[17]

-

-

Dilution: After cooling, carefully dilute the acid mixture with HPLC-grade water.

-

HPLC Analysis:

-

Filter the diluted sample through a 0.22 µm syringe filter.

-

Inject the sample into an HPLC system equipped with a UV detector (set to ~210 nm).[3]

-

Typical HPLC Conditions: Use a suitable column (e.g., C18 or a specific organic acid analysis column). The mobile phase is typically a dilute acid solution, such as 5 mM H₂SO₄.[17]

-

-

Quantification: Calculate the concentration of each monomer based on the peak areas of their corresponding unsaturated acid derivatives, using a standard calibration curve.[3]

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable non-destructive technique for the detailed structural elucidation of PHAs. It is particularly powerful for characterizing novel polymers for which standards are not available.[3][18]

-

¹H NMR: Provides quantitative information and can be used to determine the molar ratios of different monomers in a copolymer.[3][19]

-

¹³C NMR: Provides information on the monomer composition and the sequence distribution (i.e., whether the polymer is a random or block copolymer).[3]

Quantitative Data on PHA Production and Isolation

The yield and composition of PHAs are highly dependent on the microbial strain, the carbon substrate provided, and the cultivation conditions. The efficiency of the subsequent monomer isolation is determined by the extraction and purification methods.

Table 1: PHA Accumulation in Various Bacterial Strains Using Different Carbon Sources

| Bacterial Strain | Carbon Source | PHA Content (% of Cell Dry Weight) | Predominant Monomer(s) | Reference(s) |

| Cupriavidus necator | Glucose / Fructose | 75 - 90% | 3HB | [12][20] |

| Bacillus subtilis JCM 1465 | Onion Peel Waste | 89% | 3HB | [12] |

| Bacillus siamensis PD-A10 | Onion Peel Waste | 78% | 3HB | [12] |

| Pseudomonas sp. strain-16 | Glucose | 71.1% | Not Specified | |

| Bacillus sp. strain-6 | Glucose | 55.4% | Not Specified | |

| Pseudomonas aeruginosa | Sugarcane Molasses | 95% | 3HB | [21] |

| Alcaligenes sp. | Sugarcane Molasses | 90.9% | 3HB | [21] |

| Pseudomonas putida | Gluconate | 4 - 25% | 3-hydroxydecanoate (3HD) |

Table 2: Comparison of PHA Extraction Method Efficiencies

| Extraction Method | Digestion Agent / Solvent | Purity | Recovery | Key Advantages | Key Disadvantages | Reference(s) |

| Alkaline Digestion | Sodium Hydroxide (0.3 M) | ~100% | ~100% | Cost-effective, environmentally friendly | Can cause some saponification if not controlled | [2] |

| Oxidative Digestion | Sodium Hypochlorite (9.0%) | ~99% | ~90% | High purity achieved | Can cause polymer degradation (reduced M.W.) | [2] |

| Solvent Extraction | Chloroform | High (>98%) | High (>90%) | High purity, well-established | Use of hazardous chlorinated solvents | [10][13] |

| "Green" Solvent Ext. | Dimethyl Carbonate (DMC) | High (~98%) | ~49% | Environmentally benign alternative | Can have lower recovery yields | [10][14] |

Biochemical Pathway for PHA Synthesis

The most common pathway for the synthesis of PHB, the simplest PHA, involves three key enzymes encoded by the phaCAB operon. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing PHA yields or producing novel copolymers.

References

- 1. aocs.org [aocs.org]

- 2. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pagev.org [pagev.org]

- 7. Poly-2-hydroxy butyrate | chemical compound | Britannica [britannica.com]

- 8. Biodegradable Plastic: Its Promises and Consequences – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 9. kkaleyxiong.wixsite.com [kkaleyxiong.wixsite.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. expresspolymlett.com [expresspolymlett.com]

- 12. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Frontiers | Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review [frontiersin.org]

- 14. eeer.org [eeer.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Antibacterial Potential of Medium-Chain 3-Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) are emerging as a promising class of natural antimicrobial compounds. These hydroxylated lipids, typically with carbon chain lengths of 8 to 14 atoms, exhibit significant antibacterial and antifungal activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, depolarization, and subsequent inhibition of essential cellular processes. Furthermore, specific MC-3-OH-FAs have been shown to interfere with bacterial communication systems, such as quorum sensing, thereby attenuating virulence. This technical guide provides an in-depth overview of the current knowledge on the antibacterial properties of MC-3-OH-FAs, including quantitative activity data, detailed experimental protocols for their evaluation, and a review of their mechanisms of action with a focus on signaling pathways.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Medium-chain fatty acids (MCFAs) and their derivatives have long been recognized for their antimicrobial properties.[1] The presence of a hydroxyl group at the third carbon position in medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) appears to be crucial for their biological activity. These compounds are natural metabolites found in various organisms, including bacteria and plants.[2][3] This guide focuses on the antibacterial characteristics of MC-3-OH-FAs with chain lengths from C8 to C14, providing a technical resource for researchers in drug discovery and development.

Quantitative Antibacterial Activity

The antibacterial efficacy of MC-3-OH-FAs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data, primarily from studies on their antifungal properties, indicate a broad spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Medium-Chain 3-Hydroxy Fatty Acids

| Compound | Chain Length | Target Microorganism | MIC (µg/mL) | MIC (mM) | Reference |

| 3-Hydroxyoctanoic acid (3-OH-C8:0) | C8 | Staphylococcus aureus | - | 2.8 - 7.0 | [4][5] |

| Escherichia coli | - | 2.8 - 7.0 | [4][5] | ||

| Listeria monocytogenes | - | 2.8 - 7.0 | [4][5] | ||

| Pseudomonas aeruginosa PAO1 | - | 2.8 - 7.0 | [4][5] | ||

| Salmonella typhimurium | - | 2.8 - 7.0 | [4][5] | ||

| 3-Hydroxydecanoic acid (3-OH-C10:0) | C10 | Aspergillus fumigatus | 100 | 0.53 | [2] |

| Aspergillus nidulans | 50 | 0.27 | [2] | ||

| Penicillium commune | 100 | 0.53 | [2] | ||

| Penicillium roqueforti | 25 | 0.13 | [2] | ||

| Candida albicans | - | 0.1 - 6.3 | [4][5] | ||

| Microsporum gypseum | - | 0.1 - 6.3 | [4][5] | ||

| 3-Hydroxydodecanoic acid (3-OH-C12:0) | C12 | Aspergillus fumigatus | 25 | 0.12 | [2] |

| Aspergillus nidulans | 25 | 0.12 | [2] | ||

| Penicillium commune | 50 | 0.23 | [2] | ||

| Penicillium roqueforti | 25 | 0.12 | [2] | ||

| 3-Hydroxytetradecanoic acid (3-OH-C14:0) | C14 | Aspergillus fumigatus | >100 | >0.41 | [2] |

| Aspergillus nidulans | >100 | >0.41 | [2] | ||

| Penicillium commune | >100 | >0.41 | [2] | ||

| Penicillium roqueforti | 50 | 0.20 | [2] |

Note: Data for bacterial species are presented as a range from a study on (R)-3-hydroxyoctanoic acid and its derivatives, where the specific MIC for the parent 3-hydroxyoctanoic acid was within this range against a panel of Gram-positive and Gram-negative bacteria.[4][5] More specific MIC values for individual bacterial species are still under investigation.

Core Mechanisms of Antibacterial Action

The primary mode of antibacterial action of MC-3-OH-FAs is the disruption of the bacterial cell membrane's integrity and function. This leads to a cascade of downstream effects that ultimately result in bacterial growth inhibition or cell death.

Cell Membrane Disruption

MC-3-OH-FAs, being amphipathic molecules, can insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to:

-

Increased Permeability: The compromised membrane allows for the leakage of intracellular components, such as ions and metabolites, and the influx of external substances.

-

Membrane Depolarization: The disruption of the ion gradient across the membrane leads to a loss of membrane potential, which is crucial for essential cellular processes like ATP synthesis and nutrient transport.

Figure 1: General mechanism of antibacterial activity.

Inhibition of Quorum Sensing

Certain MC-3-OH-FAs, notably (R)-3-hydroxydecanoic acid, have been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factor production. By interfering with QS signaling, these fatty acids can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for resistance development. Specifically, they can inhibit the production of QS-regulated virulence factors like pyocyanin.

Figure 2: Quorum sensing inhibition pathway.

Potential Inhibition of Bacterial Fatty Acid Synthesis

While direct inhibition of the bacterial fatty acid synthesis (FASII) pathway by MC-3-OH-FAs has not been definitively established, it remains a plausible secondary mechanism of action. Fatty acid synthesis is an essential pathway for bacterial survival, and its disruption can be lethal. The structural similarity of MC-3-OH-FAs to intermediates in the FASII pathway suggests they could potentially act as competitive inhibitors of one or more enzymes in this pathway.

Figure 3: Bacterial fatty acid synthesis pathway.

Detailed Experimental Protocols

A systematic evaluation of the antibacterial properties of MC-3-OH-FAs involves a series of in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

MC-3-OH-FA stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader

Procedure:

-